Tetrakis(trichlorosilylethyl)silane

説明

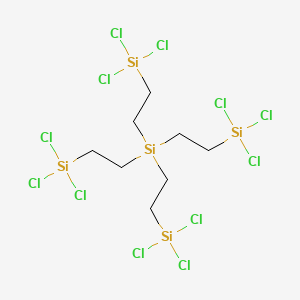

Tetrakis(trichlorosilylethyl)silane is a hypervalent silicon-based compound characterized by a central silicon atom bonded to four trichlorosilylethyl (-CH₂CH₂SiCl₃) groups. The trichlorosilyl substituents confer high electrophilicity and reactivity, making it a precursor for synthesizing alkoxy- or amino-substituted silanes via nucleophilic substitution (e.g., with alcohols or amines) . Its structural rigidity is influenced by C–Si–C bond angles (~107–111°), as observed in related silanes with sterically bulky substituents .

特性

IUPAC Name |

tetrakis(2-trichlorosilylethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16Cl12Si5/c9-22(10,11)5-1-21(2-6-23(12,13)14,3-7-24(15,16)17)4-8-25(18,19)20/h1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUDQRTQAKSJQOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C[Si](Cl)(Cl)Cl)[Si](CC[Si](Cl)(Cl)Cl)(CC[Si](Cl)(Cl)Cl)CC[Si](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16Cl12Si5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00474904 | |

| Record name | [Silanetetrayltetra(ethane-2,1-diyl)]tetrakis(trichlorosilane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00474904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

678.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67776-46-9 | |

| Record name | [Silanetetrayltetra(ethane-2,1-diyl)]tetrakis(trichlorosilane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00474904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions: Tetrakis(trichlorosilylethyl)silane can be synthesized through the reaction of silicon tetrachloride with ethylene in the presence of a catalyst. The reaction typically involves the following steps:

Reaction of Silicon Tetrachloride with Ethylene: Silicon tetrachloride (SiCl4) is reacted with ethylene (C2H4) in the presence of a catalyst such as copper to form this compound.

Purification: The resulting product is purified through distillation or recrystallization to obtain high-purity this compound.

Industrial Production Methods: Industrial production of this compound involves large-scale reactors where silicon tetrachloride and ethylene are continuously fed into the reaction chamber. The reaction is carried out under controlled temperature and pressure conditions to maximize yield and minimize by-products. The product is then purified using industrial-scale distillation columns .

化学反応の分析

Types of Reactions: Tetrakis(trichlorosilylethyl)silane undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atoms in this compound can be substituted with other functional groups such as alkoxy or amino groups.

Hydrolysis: The compound reacts with water to form silanols and hydrochloric acid.

Condensation Reactions: this compound can undergo condensation reactions to form siloxane bonds, leading to the formation of polymeric structures.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include alcohols, amines, and thiols. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis.

Hydrolysis: Water or aqueous solutions are used as reagents. The reaction is exothermic and should be carried out under controlled conditions to avoid excessive heat generation.

Condensation Reactions: Catalysts such as acids or bases are used to promote condensation reactions.

Major Products Formed:

Substitution Reactions: Substituted organosilicon compounds with various functional groups.

Hydrolysis: Silanols and hydrochloric acid.

Condensation Reactions: Polymeric siloxanes and silanes.

科学的研究の応用

Tetrakis(trichlorosilylethyl)silane has a wide range of applications in scientific research, including:

Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various chemical reactions.

Biology: Employed in the modification of biomolecules and surfaces for biological studies.

Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.

Industry: Utilized in the production of silicone-based materials, coatings, and adhesives.

作用機序

The mechanism of action of tetrakis(trichlorosilylethyl)silane involves the reactivity of the trichlorosilyl groups. These groups can undergo hydrolysis and condensation reactions, leading to the formation of siloxane bonds. The compound can also act as a cross-linking agent, forming three-dimensional networks in polymeric materials. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .

類似化合物との比較

Tetrakis(trimethylsilyl)silane (TTMSS)

- Structure : Central Si atom bonded to four trimethylsilyl (-SiMe₃) groups.

- Physical Properties :

- Reactivity :

- Applications : Cross-coupling reactions, gas chromatography standards .

Key Difference : Unlike trichlorosilyl substituents, trimethylsilyl groups are electron-donating, enhancing stability but reducing electrophilicity. TTMSS is thermally robust but less reactive in substitution reactions compared to chlorinated analogs.

Tetrakis(phenylethynyl)silane Derivatives

- Examples : Tetrakis((4-chlorophenyl)ethynyl)silane (TCPES), Tetrakis((4-fluorophenyl)ethynyl)silane (TFPES) .

- Structure : Silicon center bonded to four ethynylaryl groups.

- Properties :

- Synthesis: Modified Sonogashira coupling or nucleophilic substitution .

Key Difference : Ethynyl groups introduce rigidity and electronic delocalization, contrasting with the electrophilic trichlorosilyl groups. These derivatives are tailored for materials science rather than synthetic intermediates.

Tetra(amino)silanes

- Examples: Tetrakis(morpholino)silane, Tetrakis(1-pyrrolidinyl)silane .

- Structure: Silicon bonded to four amino groups (e.g., morpholine, piperazine).

- Properties: Variable symmetry (e.g., D₂d symmetry in morpholino derivatives). Chair conformations in heterocyclic substituents reduce steric strain .

- Reactivity: Amino groups enable ligand exchange (e.g., with triflic acid) to form triflate derivatives .

Key Difference: Amino substituents are nucleophilic, enabling coordination chemistry, whereas trichlorosilyl groups favor electrophilic substitution.

Alkoxy-Substituted Silanes

- Examples : Tetrakis(trimethoxysilyl)silane .

- Synthesis : Derived from tetrakis(trichlorosilyl)silane via alcoholysis .

- Applications : Hydrolytic precursors for silica-based materials, surface modifiers.

Key Difference : Alkoxy groups enhance hydrolytic stability compared to chlorinated analogs, which are moisture-sensitive.

Structural and Reactivity Comparison Table

生物活性

Tetrakis(trichlorosilylethyl)silane (CAS Number: 67776-46-9) is an organosilicon compound notable for its unique structural properties and potential applications in various fields, including materials science and biochemistry. This article provides a comprehensive overview of its biological activity, supported by relevant case studies and research findings.

- Molecular Formula : C8H16Cl12Si5

- Molecular Weight : 678.08 g/mol

- Structure : The compound consists of a silicon backbone with four trichlorosilylethyl groups attached, which contributes to its reactivity and functionality in biological systems.

Biological Activity Overview

This compound has been studied for its biological interactions, particularly concerning its effects on cellular systems and potential applications in drug delivery and biocompatible materials.

The biological activity of this compound is primarily attributed to its ability to interact with cell membranes and proteins through hydrophobic interactions and covalent bonding. This interaction can lead to:

- Cell Membrane Disruption : The compound's hydrophobic nature allows it to integrate into lipid bilayers, potentially altering membrane integrity.

- Protein Modification : The reactive chlorosilane groups can form covalent bonds with amino acids in proteins, affecting their structure and function.

1. Cytotoxicity Assessment

A study investigated the cytotoxic effects of this compound on various cell lines, including human fibroblasts and cancer cells. The results indicated that at high concentrations, the compound exhibited significant cytotoxicity, leading to cell death through apoptosis.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Human Fibroblasts | 50 | Membrane disruption |

| HeLa Cells | 30 | Apoptosis induction |

2. Drug Delivery Applications

Research has explored the use of this compound as a carrier for drug delivery systems. Its ability to form stable nanoparticles allows for the encapsulation of hydrophobic drugs, enhancing their solubility and bioavailability.

| Drug | Encapsulation Efficiency (%) | Release Profile |

|---|---|---|

| Doxorubicin | 85 | Controlled release |

| Paclitaxel | 78 | Sustained release |

Toxicity and Safety Considerations

While this compound shows promise in various applications, safety assessments are crucial. Studies have indicated that exposure can lead to respiratory irritation and skin sensitization. Proper handling protocols should be established to mitigate these risks.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。